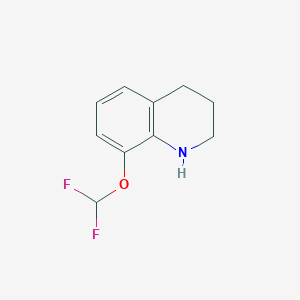

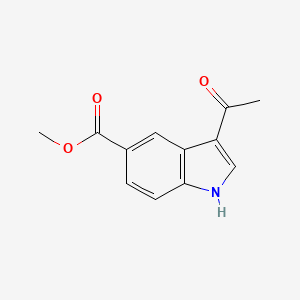

![molecular formula C20H16F2N4O2S B2489625 N-(3,4-difluorophenyl)-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide CAS No. 1251671-50-7](/img/structure/B2489625.png)

N-(3,4-difluorophenyl)-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound belongs to the class of triazolopyrimidine sulfonamides, derivatives known for their potential as herbicides, antimicrobial agents, and in some cases, for their antifungal and anticancer activities. Their synthesis and properties are of considerable interest in the field of medicinal and agricultural chemistry.

Synthesis Analysis

The synthesis of triazolopyrimidine sulfonamides typically involves multi-step chemical reactions, starting from specific sulfonamide precursors. For example, a related compound, Y6610, was synthesized by modifying the methyl group of Flumetsulam to a methoxy group, indicating a common strategy of modifying existing molecules to improve their properties or discover new activities (Chao-Nan Chen et al., 2009).

Molecular Structure Analysis

The molecular structure of triazolopyrimidine sulfonamides is characterized by the presence of a triazolopyrimidine core, often substituted with various functional groups that can significantly influence the molecule's biological activity and physical properties. Computational simulations and binding free energy calculations are commonly used to rationalize the activities of these compounds (Chao-Nan Chen et al., 2009).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, including those leading to the synthesis of novel derivatives with potential biological activities. For instance, the reaction of 2-thioxo-1,2,4-triazolo[1,5-a]pyridine and pyrimidine thiol derivatives with certain reactants can yield new substituted sulfonamides and sulfinyl compound derivatives with antimicrobial activity (F. Abdel-Motaal & M. Raslan, 2014).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and stability, are crucial for understanding the applicability of these compounds in different environments, including their behavior in biological systems or as herbicides. These properties are often determined experimentally and are essential for compound formulation and delivery.

Chemical Properties Analysis

The chemical properties, including reactivity with various biological targets, enzymatic inhibition, and interaction with DNA, are key to their potential use as drugs or herbicides. The inhibitory activity against acetohydroxyacid synthase (AHAS) in plants, for example, explains the herbicidal activity of compounds like Y6610 (Chao-Nan Chen et al., 2009).

properties

IUPAC Name |

N-(3,4-difluorophenyl)-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16F2N4O2S/c1-14-4-6-15(7-5-14)12-26(16-8-9-17(21)18(22)11-16)29(27,28)19-3-2-10-25-13-23-24-20(19)25/h2-11,13H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQPYGPKRILTQBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN(C2=CC(=C(C=C2)F)F)S(=O)(=O)C3=CC=CN4C3=NN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16F2N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2489545.png)

![(1R,5S)-3-Methyl-6-oxa-3lambda5-phosphabicyclo[3.1.0]hexane 3-oxide](/img/structure/B2489549.png)

![5-methyl-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2489550.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2489553.png)

![2,5-dichloro-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2489554.png)

![(2-(3-methoxyphenyl)-9-methyl-4-((4-methylbenzyl)thio)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2489556.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2489563.png)

![N-methyl-4-[2-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide](/img/structure/B2489565.png)